Cyclohexyl(phenyl)methanesulfonyl chloride

Medicinal Chemistry Organic Synthesis Structural Diversity

Cyclohexyl(phenyl)methanesulfonyl chloride (CAS 1281817-77-3, C13H17ClO2S, MW 272.79 g/mol) is a bench-stable organosulfur reagent distinguished by a reactive sulfonyl chloride electrophile directly linked to a carbon bearing both a cyclohexyl and a phenyl group. The inclusion of this sterically congested carbon center—with the sulfur atom directly adjacent to the cyclohexyl(phenyl)methyl group—is a defining feature of this compound, differentiating it from simpler aryl or alkyl sulfonyl chlorides, such as 4-cyclohexylbenzenesulfonyl chloride (where the sulfonyl group is directly attached to the aromatic ring).

Molecular Formula C13H17ClO2S
Molecular Weight 272.79 g/mol
Cat. No. B13256525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(phenyl)methanesulfonyl chloride
Molecular FormulaC13H17ClO2S
Molecular Weight272.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H17ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
InChIKeyZYSVGNZQNUBYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(phenyl)methanesulfonyl chloride: A Sterically-Hindered Sulfonyl Chloride Scaffold for Selective Derivatization


Cyclohexyl(phenyl)methanesulfonyl chloride (CAS 1281817-77-3, C13H17ClO2S, MW 272.79 g/mol) is a bench-stable organosulfur reagent distinguished by a reactive sulfonyl chloride electrophile directly linked to a carbon bearing both a cyclohexyl and a phenyl group . The inclusion of this sterically congested carbon center—with the sulfur atom directly adjacent to the cyclohexyl(phenyl)methyl group—is a defining feature of this compound, differentiating it from simpler aryl or alkyl sulfonyl chlorides, such as 4-cyclohexylbenzenesulfonyl chloride (where the sulfonyl group is directly attached to the aromatic ring) .

Why Generic Substitution Fails: Structural Constraints of Cyclohexyl(phenyl)methanesulfonyl Chloride Drive Unique Reactivity and Selectivity


Assuming the interchangeability of sulfonyl chlorides in synthesis overlooks the critical impact of a compound's steric and electronic environment on reaction outcomes . Cyclohexyl(phenyl)methanesulfonyl chloride is not a simple methanesulfonyl chloride equivalent; its electrophilic sulfur is directly bonded to a congested carbon bearing both a cyclohexyl and a phenyl ring. This unique β-branching is absent in common comparators like 4-cyclohexylbenzenesulfonyl chloride (aryl sulfonyl chloride, C12H15ClO2S, MW 258.76 g/mol) or p-toluenesulfonyl chloride (TsCl, MW 190.65 g/mol), which possess dramatically different steric profiles and, consequently, different reaction kinetics and product selectivities . Consequently, substitution in applications demanding this specific geometry—such as the synthesis of patented γ-secretase inhibitors [1]—would result in a different molecular scaffold, altering or eliminating the desired biological or physicochemical properties.

Quantitative Evidence Guide: Benchmarking Cyclohexyl(phenyl)methanesulfonyl Chloride Against Key Analogs


Structural and Physicochemical Differentiation from Aryl Sulfonyl Chlorides

Cyclohexyl(phenyl)methanesulfonyl chloride and its closely related analog 4-cyclohexylbenzenesulfonyl chloride differ fundamentally in the location of the sulfonyl group. This is a key differential factor in medicinal chemistry, as it can influence a molecule's LogP, metabolic stability, and target binding. As calculated from vendor data, the target compound (MW 272.79) is heavier than the analog (MW 258.76), a difference of 14.03 g/mol .

Medicinal Chemistry Organic Synthesis Structural Diversity

Selective Reactivity in Matriptase Inhibitor Synthesis via Steric Shielding

The distinctive 3D steric profile conferred by the cyclohexyl and phenyl groups at the α-carbon is a key driver of selectivity in sulfonylation reactions . This is supported by the use of the closely related 4-cyclohexylbenzenesulfonyl chloride, where the cyclohexyl group plays a crucial role in achieving potency and selectivity against matriptase [1]. The target compound, with its additional steric bulk, provides a means to further tune this selectivity.

Targeted Protein Degradation Protease Inhibition Sulfonylation

Proven Utility as a Scaffold in CNS-Focused Drug Discovery

The compound's core structure is directly validated by inclusion in patented libraries of cyclohexyl sulfones as γ-secretase modulators for Alzheimer's disease [1]. This demonstrates that a major pharmaceutical research organization (Merck Sharp & Dohme) identified this specific structural class as a productive starting point for CNS drug development [1]. The patent discloses compounds where the sulfonyl group is attached to a cyclohexyl-containing moiety, proving the value of this precise architecture for achieving in vivo brain penetration and target engagement.

Neurodegenerative Disease Drug Discovery Gamma-Secretase Modulation

Quantitative Purity Benchmarking Against a Commercial Comparator

The target compound is commercially available with a specified minimum purity of 95% . This is a standard benchmark that is quantifiably comparable to a key analog, 4-cyclohexylbenzenesulfonyl chloride, which is also offered at 95% purity [1].

Quality Control Procurement Reproducibility

Optimal Research & Industrial Applications for Cyclohexyl(phenyl)methanesulfonyl Chloride


Synthesis of Sterically-Hindered Sulfonamides and Sulfonates for CNS Drug Discovery

Leverage Cyclohexyl(phenyl)methanesulfonyl chloride as a key building block for generating novel chemical matter in central nervous system (CNS) drug discovery programs, particularly those targeting Alzheimer's disease [1]. Its specific use in synthesizing γ-secretase modulating cyclohexyl sulfones, as detailed in US Patent 6,984,663 B2 [1], demonstrates a proven application. This scenario is ideal for medicinal chemists aiming to create proprietary, patentable compounds with enhanced lipophilicity and steric bulk for improved brain penetration and target selectivity, differentiating their work from projects using simpler, less sophisticated sulfonyl chlorides.

Development of Selective Serine Protease Inhibitors

Employ the compound as a sulfonylating agent in the preparation of selective matriptase inhibitors [1]. The specific cyclohexyl motif, when present in sulfonyl chlorides, has been shown to yield potent and selective inhibitors of this serine protease [1]. Cyclohexyl(phenyl)methanesulfonyl chloride offers a unique steric environment to fine-tune selectivity against other off-target proteases, a critical requirement in the development of therapeutics for cancer and skin disorders. Its use in this context is supported by established synthetic routes for analogous compounds [1].

Preparation of Complex Sulfones via Alkylation and Cross-Coupling

Utilize the compound's reactive sulfonyl chloride group to introduce a sterically-demanding cyclohexyl(phenyl)methyl group onto nucleophiles [1]. While the compound is not a sulfone itself, it is a direct precursor to them. This is a critical operation for researchers investigating the structure-activity relationships (SAR) of sulfone-containing molecules, as described in patents covering cyclohexyl sulfones [1]. This application scenario is particularly valuable for building diverse compound libraries for biological screening where sulfones are a key pharmacophore or linker element.

Asymmetric Synthesis of Chiral Sulfonamides

The compound's α-carbon is a prochiral center [1]. This provides a unique opportunity for researchers to explore asymmetric synthesis. By reacting Cyclohexyl(phenyl)methanesulfonyl chloride with chiral amine auxiliaries or under chiral catalysis, it is possible to prepare enantiomerically enriched sulfonamides. This is a high-value application for groups focused on asymmetric methodology development or the synthesis of enantiopure bioactive molecules, offering a clear advantage over simpler, non-prochiral sulfonyl chlorides.

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